molecular formula C14H26N2O4 B8675319 Piperazine-1,4-dicarboxylic acid tert-butyl ester butyl ester

Piperazine-1,4-dicarboxylic acid tert-butyl ester butyl ester

Cat. No.: B8675319
M. Wt: 286.37 g/mol
InChI Key: TUALBCZNOWMBRL-UHFFFAOYSA-N
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Description

Piperazine-1,4-dicarboxylic acid tert-butyl ester butyl ester is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of two ester groups attached to the piperazine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine-1,4-dicarboxylic acid butyl ester tert-butyl ester typically involves the reaction of piperazine with butyl chloroformate and tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Piperazine-1,4-dicarboxylic acid tert-butyl ester butyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives[][3].

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperazine-1,4-dicarboxylic acid tert-butyl ester butyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of piperazine-1,4-dicarboxylic acid butyl ester tert-butyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing active piperazine derivatives that interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine-1,4-dicarboxylic acid tert-butyl ester butyl ester is unique due to its specific ester groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

1-O-butyl 4-O-tert-butyl piperazine-1,4-dicarboxylate

InChI

InChI=1S/C14H26N2O4/c1-5-6-11-19-12(17)15-7-9-16(10-8-15)13(18)20-14(2,3)4/h5-11H2,1-4H3

InChI Key

TUALBCZNOWMBRL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 15 g of Piperazine-1-carboxylic acid tert-butyl ester in 200 ml of DCM, 18 g of triethylamine was added and the mixture was cooled to 0° C. Then, 12.1 g of butyl chloroformate was slowly added. After the addition was completed the reaction mixture was allowed to warm to RT and to stir for 16 h. Then, 200 ml of DCM was added and the organic phase was washed two times with 0.1M aqueous hydrochloric acid and the with saturated aqueous sodium hydrogen carbonate solution. The organic phase was dried over MgSO4 and the solvents were removed under reduced pressure. The crude product was pure enough for the next reaction step. Yield: 21.9 g.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 10.9 g tert-butyl 1-piperazinecarboxylate in 145 ml dichloromethane were added 17.8 ml triethylamine. The solution was cooled to 0° C. and 8.3 ml butylchloro-formate added dropwise at this temperature. After stirring for 1 h the reaction mixture was diluted with dichloromethane and washed with 0.1 M HCl and saturated NaHCO3. The crude product obtained after evaporation of the solvent was directly used in the next reaction step. Yield: 18.0 g.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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